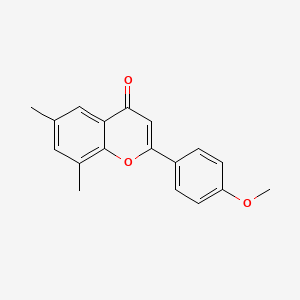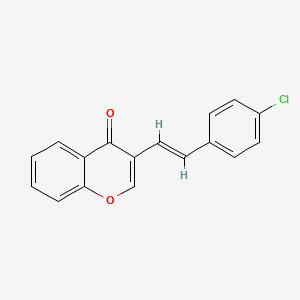
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4H-chromen-4-one core with a (4-chlorostyryl) substituent at the 3-position, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorostyryl group under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromones with various functional groups.
科学的研究の応用
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with signaling pathways involved in inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
- (E)-4-Chlorostyryl-8-(tosyloxy)quinoline
- [(E)-4-Chlorostyryl]triethoxysilane
- 2-(E)-4-chlorostyryl-5-[(Z)-4-hydroxy-3-methoxybenzylidene]-3,5-dihydro-4H-imidazol-4-one
Uniqueness
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4H-chromen-4-one core and the (4-chlorostyryl) substituent allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C17H11ClO2 |
|---|---|
分子量 |
282.7 g/mol |
IUPAC名 |
3-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-6-12(7-10-14)5-8-13-11-20-16-4-2-1-3-15(16)17(13)19/h1-11H/b8-5+ |
InChIキー |
UNOUPHDMTPEFFN-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)

![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

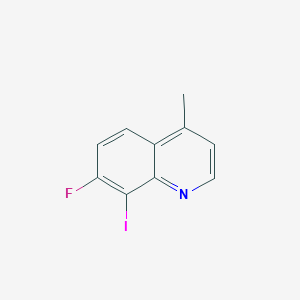

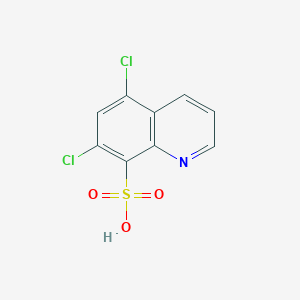
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
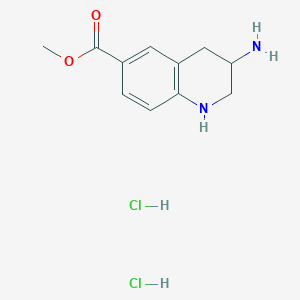
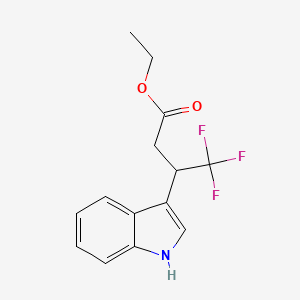

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

